N-[(Adamantan-1-YL)methyl]-6-nitro-2-oxo-2H-chromene-3-carboxamide
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Overview
Description
N-[(Adamantan-1-YL)methyl]-6-nitro-2-oxo-2H-chromene-3-carboxamide is a complex organic compound that combines the structural features of adamantane and chromene Adamantane is a polycyclic hydrocarbon known for its stability and unique cage-like structure, while chromene is a benzopyran derivative with significant biological activity
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[(Adamantan-1-YL)methyl]-6-nitro-2-oxo-2H-chromene-3-carboxamide typically involves multiple steps:
Formation of Adamantane Derivative: The adamantane moiety is often introduced through a reaction involving adamantane carboxylic acid and suitable reagents to form an adamantane-containing intermediate.
Chromene Derivative Synthesis: The chromene moiety is synthesized separately, often starting from salicylaldehyde and undergoing cyclization reactions to form the chromene core.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity. This could include the use of continuous flow reactors for better control of reaction conditions and scaling up the synthesis to meet industrial demands.
Chemical Reactions Analysis
Types of Reactions
N-[(Adamantan-1-YL)methyl]-6-nitro-2-oxo-2H-chromene-3-carboxamide can undergo various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amine under specific conditions.
Substitution: The adamantane moiety can participate in substitution reactions, such as halogenation.
Common Reagents and Conditions
Oxidation: Common reagents include hydrogenation catalysts like palladium on carbon (Pd/C) and hydrogen gas.
Substitution: Halogenation can be achieved using reagents like N-bromosuccinimide (NBS) in the presence of light.
Major Products
Reduction of Nitro Group: Formation of the corresponding amine derivative.
Halogenation: Formation of halogenated adamantane derivatives.
Hydrolysis: Formation of carboxylic acid and amine.
Scientific Research Applications
N-[(Adamantan-1-YL)methyl]-6-nitro-2-oxo-2H-chromene-3-carboxamide has several scientific research applications:
Medicinal Chemistry: It has potential as a pharmacophore in drug design due to its unique structural features.
Materials Science: The compound’s stability and structural properties make it suitable for use in the development of advanced materials.
Biological Studies: It can be used as a probe to study biological pathways and interactions due to its bioactive chromene moiety.
Mechanism of Action
The mechanism of action of N-[(Adamantan-1-YL)methyl]-6-nitro-2-oxo-2H-chromene-3-carboxamide involves its interaction with specific molecular targets:
Molecular Targets: The compound may interact with enzymes or receptors, modulating their activity.
Pathways Involved: It can influence signaling pathways, potentially leading to therapeutic effects.
Comparison with Similar Compounds
Similar Compounds
N-(Adamantan-1-yl)amides: These compounds share the adamantane moiety and have similar stability and reactivity.
Chromene Derivatives: Compounds like 6-nitro-2-oxo-2H-chromene-3-carboxamide share the chromene core and exhibit similar biological activities.
Uniqueness
N-[(Adamantan-1-YL)methyl]-6-nitro-2-oxo-2H-chromene-3-carboxamide is unique due to the combination of the adamantane and chromene moieties, which imparts distinct structural and functional properties not found in other similar compounds.
Properties
Molecular Formula |
C21H22N2O5 |
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Molecular Weight |
382.4 g/mol |
IUPAC Name |
N-(1-adamantylmethyl)-6-nitro-2-oxochromene-3-carboxamide |
InChI |
InChI=1S/C21H22N2O5/c24-19(22-11-21-8-12-3-13(9-21)5-14(4-12)10-21)17-7-15-6-16(23(26)27)1-2-18(15)28-20(17)25/h1-2,6-7,12-14H,3-5,8-11H2,(H,22,24) |
InChI Key |
DBEBAWRSMMLPGM-UHFFFAOYSA-N |
Canonical SMILES |
C1C2CC3CC1CC(C2)(C3)CNC(=O)C4=CC5=C(C=CC(=C5)[N+](=O)[O-])OC4=O |
Origin of Product |
United States |
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